Ancitabine hydrochloride
Übersicht
Beschreibung
Ancitabine hydrochloride is an antineoplastic agent used for the treatment of lymphatic leukemia and sinus acceleration . It is also known as Cyclocytidine HCl and is the prodrug of cytarabine . Cytarabine is structurally similar to human deoxycytidine and gets incorporated into human DNA, which then leads to cell death .
Molecular Structure Analysis
The molecular formula of Ancitabine hydrochloride is C9H12ClN3O4 . The molecular weight is 261.66 g/mol .
Physical And Chemical Properties Analysis
Ancitabine hydrochloride appears as a white to almost white powder or crystal . It has a specific rotation of -19.0 to -23.0 degrees (C=2, H2O) and decomposes at 264 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
- Ancitabine hydrochloride, along with its derivative cytarabine hydrochloride, are important drugs in antileukemia treatment. The synthesis of these compounds from cytidine has been optimized, showcasing their potential for large-scale industrial production. The synthetic process is straightforward and convenient, facilitating their application in treating leukemia (R. Zh, 2013).
Mechanism of Action
- Ancitabine is a prodrug that is hydrolyzed into cytarabine, a compound that becomes active upon incorporation into DNA. This action ceases DNA replication, specifically during the S phase of the cell cycle. Ancitabine also inhibits DNA and RNA polymerases, decreasing cell growth. Its slow hydrolytic conversion to cytarabine allows for a more prolonged therapeutic effect compared to cytarabine alone (Definitions, 2020).
Nanoparticle Delivery Systems
- The use of polymeric nanoparticulate systems for the delivery of gemcitabine hydrochloride (a derivative of ancitabine) has shown promise in cancer therapy. Nanoparticle formulations have been developed to deliver gemcitabine efficiently, potentially reducing the dosage required for therapeutic response and minimizing adverse effects (J. Arias, L. H. Reddy, P. Couvreur, 2009).
Photodynamic Therapy Applications
- In cancer treatment, gemcitabine hydrochloride has been combined with photodynamic therapy using mesoporous organosilica nanoparticles. This innovative approach aims to increase the drug's effectiveness against various cancers, leveraging the synergy between photodynamic therapy and chemotherapeutic delivery (Dina Aggad et al., 2018).
Overcoming Chemotherapy Resistance
- Novel lipophilic monophosphorylated gemcitabine derivatives have been developed to overcome resistance mechanisms in cancer therapy. These derivatives, encapsulated in nanoparticles, show increased cytotoxicity in cancer cells resistant to standard gemcitabine, indicating a potential advancement in overcoming drug resistance (D. Lansakara-P, B. L. Rodriguez, Z. Cui, 2012).
Improved Chemotherapeutic Response
- Gemcitabine hydrochloride-loaded lipid polymer hybrid nanoparticles (LPHNs) have demonstrated enhanced chemotherapeutic responses. These nanoparticles have longer circulation times and significantly greater anticancer activity, suggesting their use in improving treatment efficacy for various cancers (Tahir Emre Yalcin et al., 2020).
Lipid-Based Nanosystems for Delivery
- The use of lipid-based nanosystems for delivering gemcitabine has been explored extensively. These systems, including liposomes and solid lipid nanoparticles, aim to enhance drug efficacy, target cell specificity, and reduce side effects, thereby optimizing the therapeutic index of gemcitabine (Saffiya Habib, Moganavelli Singh, 2021).
Safety And Hazards
When handling Ancitabine hydrochloride, it is advised to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
Relevant Papers
One publication from the University of Saskatchewan in 2020 has cited the use of Ancitabine hydrochloride . For more detailed information, it would be beneficial to access and review this paper directly.
Eigenschaften
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6-,7+,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOWNALBTMILAP-JBMRGDGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL) | |
Record name | CYCLOCYTIDINE HYDROCHLORIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Ancitabine hydrochloride | |
CAS RN |
10212-25-6 | |
Record name | Ancitabine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10212-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ancitabine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANCITABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T6920M469 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.